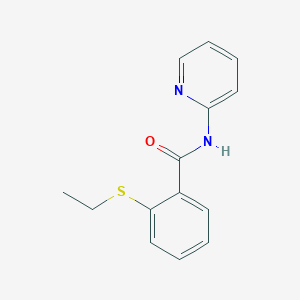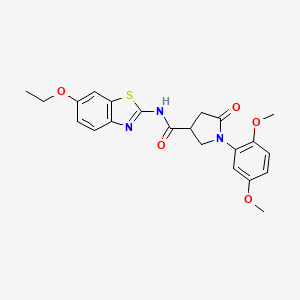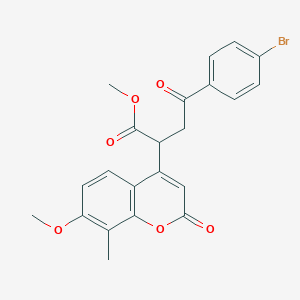![molecular formula C20H18N6O3 B11164789 methyl N-{[3-(1H-tetrazol-1-yl)phenyl]carbonyl}-L-tryptophanate](/img/structure/B11164789.png)
methyl N-{[3-(1H-tetrazol-1-yl)phenyl]carbonyl}-L-tryptophanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
METHYL 3-(1H-INDOL-3-YL)-2-{[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}PROPANOATE is a complex organic compound that features an indole ring, a tetrazole ring, and a formamido group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-(1H-INDOL-3-YL)-2-{[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}PROPANOATE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Ring: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.
Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via cycloaddition reactions involving azides and nitriles.
Coupling Reactions: The indole and tetrazole intermediates can be coupled using formamido linkers under specific conditions, such as the presence of coupling reagents like EDCI or DCC.
Esterification: The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and stringent quality control measures.
化学反应分析
Types of Reactions
METHYL 3-(1H-INDOL-3-YL)-2-{[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}PROPANOATE can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the tetrazole ring or the formamido group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indole-3-carboxylic acid derivatives, while reduction could produce amine derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industry, this compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of METHYL 3-(1H-INDOL-3-YL)-2-{[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}PROPANOATE would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
相似化合物的比较
Similar Compounds
- METHYL 3-(1H-INDOL-3-YL)-2-{[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}PROPANOATE
- METHYL 3-(1H-INDOL-3-YL)-2-{[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]AMIDO}PROPANOATE
- METHYL 3-(1H-INDOL-3-YL)-2-{[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]CARBAMOYL}PROPANOATE
Uniqueness
The uniqueness of METHYL 3-(1H-INDOL-3-YL)-2-{[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}PROPANOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C20H18N6O3 |
|---|---|
分子量 |
390.4 g/mol |
IUPAC 名称 |
methyl (2S)-3-(1H-indol-3-yl)-2-[[3-(tetrazol-1-yl)benzoyl]amino]propanoate |
InChI |
InChI=1S/C20H18N6O3/c1-29-20(28)18(10-14-11-21-17-8-3-2-7-16(14)17)23-19(27)13-5-4-6-15(9-13)26-12-22-24-25-26/h2-9,11-12,18,21H,10H2,1H3,(H,23,27)/t18-/m0/s1 |
InChI 键 |
ZSFRFNGRVYRJOV-SFHVURJKSA-N |
手性 SMILES |
COC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)C3=CC(=CC=C3)N4C=NN=N4 |
规范 SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3=CC(=CC=C3)N4C=NN=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(benzylcarbamoyl)phenyl]-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11164711.png)
![1-[(2-Chlorobenzyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B11164717.png)

![1-butyl-N-{4-[(4-carbamoylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11164740.png)
![2-[(4-methylphenyl)sulfonyl]-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11164742.png)
![5-oxo-1-phenyl-N-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxamide](/img/structure/B11164743.png)

![2-ethoxy-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11164747.png)
![N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)tetrahydrofuran-2-carboxamide](/img/structure/B11164754.png)
![1-(3-methoxyphenyl)-5-oxo-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B11164760.png)

![2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[6-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-6-oxohexyl]acetamide](/img/structure/B11164775.png)

![1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxo-N-(tetrahydrofuran-2-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B11164796.png)
